BD1047 HBr BD1047 HBr BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
Brand Name: Vulcanchem
CAS No.: 138356-21-5
VCID: VC0520602
InChI: InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
SMILES: CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Molecular Formula: C13H22Br2Cl2N2
Molecular Weight: 437.041

BD1047 HBr

CAS No.: 138356-21-5

Inhibitors

VCID: VC0520602

Molecular Formula: C13H22Br2Cl2N2

Molecular Weight: 437.041

Purity: >98% (or refer to the Certificate of Analysis)

BD1047 HBr - 138356-21-5

CAS No. 138356-21-5
Product Name BD1047 HBr
Molecular Formula C13H22Br2Cl2N2
Molecular Weight 437.041
IUPAC Name N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Standard InChI InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
Standard InChIKey WOALTFHGLDVJHK-UHFFFAOYSA-N
SMILES CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Appearance Solid powder
Description BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BD-1047; BD 1047; BD1047; BD-1047 HBr.
Reference 1: Zhu S, Wang C, Han Y, Song C, Hu X, Liu Y. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation. Mediators Inflamm. 2015;2015:265056. doi: 10.1155/2015/265056. Epub 2015 Nov 30. PubMed PMID: 26696751; PubMed Central PMCID: PMC4677253.
2: Jeong YC, Son JS, Kwon YB. The spinal antinociceptive mechanism determined by systemic administration of BD1047 in zymosan-induced hyperalgesia in rats. Brain Res Bull. 2015 Oct;119(Pt A):93-100. doi: 10.1016/j.brainresbull.2015.07.006. Epub 2015 Oct 1. PubMed PMID: 26434709.
3: Yoon SY, Kang SY, Kim HW, Kim HC, Roh DH. Clonidine Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination. Biol Pharm Bull. 2015;38(9):1320-7. doi: 10.1248/bpb.b15-00183. PubMed PMID: 26328487.
4: Su DA, Jiang RY, Liu N, Ding LC, Wang DM, Yu HY, Yan ES, Zhu MH, Zhu B. Effects of BD1047, a σ(1) receptor antagonist, on the expression of mTOR, Camk2γ and GSK-3β in fluvoxamine-treated N2a cells. Exp Ther Med. 2014 Feb;7(2):435-438. Epub 2013 Dec 5. PubMed PMID: 24396420; PubMed Central PMCID: PMC3881039.
5: Roh DH, Yoon SY. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. Biol Pharm Bull. 2014;37(1):145-51. Epub 2013 Oct 24. PubMed PMID: 24152609.
6: Son JS, Kwon YB. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats. Korean J Physiol Pharmacol. 2010 Dec;14(6):359-64. doi: 10.4196/kjpp.2010.14.6.359. Epub 2010 Dec 31. PubMed PMID: 21311675; PubMed Central PMCID: PMC3034114.
7: Fritz M, Klement S, El Rawas R, Saria A, Zernig G. Sigma1 receptor antagonist BD1047 enhances reversal of conditioned place preference from cocaine to social interaction. Pharmacology. 2011;87(1-2):45-8. doi: 10.1159/000322534. Epub 2010 Dec 29. PubMed PMID: 21196793.
8: Kwon YB, Jeong YC, Kwon JK, Son JS, Kim KW. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats. Korean J Physiol Pharmacol. 2009 Dec;13(6):425-9. doi: 10.4196/kjpp.2009.13.6.425. Epub 2009 Dec 31. PubMed PMID: 20054487; PubMed Central PMCID: PMC2802301.
9: Roh DH, Kim HW, Yoon SY, Seo HS, Kwon YB, Kim KW, Han HJ, Beitz AJ, Na HS, Lee JH. Intrathecal injection of the sigma(1) receptor antagonist BD1047 blocks both mechanical allodynia and increases in spinal NR1 expression during the induction phase of rodent neuropathic pain. Anesthesiology. 2008 Nov;109(5):879-89. doi: 10.1097/ALN.0b013e3181895a83. PubMed PMID: 18946301.
10: McCracken KA, Bowen WD, de Costa BR, Matsumoto RR. Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity. Eur J Pharmacol. 1999 Apr 16;370(3):225-32. PubMed PMID: 10334496.
11: Zambon AC, De Costa BR, Kanthasamy AG, Nguyen BQ, Matsumoto RR. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. Eur J Pharmacol. 1997 Apr 11;324(1):39-47. PubMed PMID: 9137911.
PubChem Compound 45073418
Last Modified Nov 11 2021
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